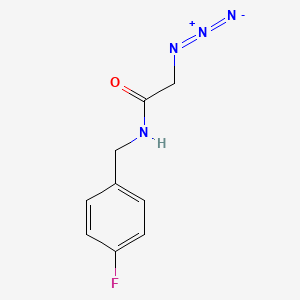

2-azido-N-(4-fluorobenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(4-fluorobenzyl)acetamide typically involves the reaction of 4-fluorobenzylamine with acetic anhydride to form N-(4-fluorobenzyl)acetamide. This intermediate is then treated with sodium azide under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-azido-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.

Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Cycloaddition Reactions: Copper(I) catalysts are often used in Huisgen cycloaddition reactions

Major Products Formed

Substitution Reactions: Formation of substituted amides or thioamides.

Reduction Reactions: Formation of N-(4-fluorobenzyl)acetamide.

Cycloaddition Reactions: Formation of 1,2,3-triazoles

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Azido-N-(4-fluorobenzyl)acetamide serves as an important building block in organic synthesis, particularly in the formation of triazole derivatives through cycloaddition reactions. The azido group can participate in Huisgen 1,3-dipolar cycloaddition, leading to compounds with significant biological activities, including antimicrobial and anticancer properties.

Bioconjugation Techniques

The compound is utilized in bioconjugation techniques, especially click chemistry, allowing researchers to label biomolecules effectively. This application is essential for:

- Targeted Drug Delivery: Enhancing the selectivity and efficacy of therapeutic agents.

- Imaging Studies: Facilitating the tracking of biological processes in live cells.

Medicinal Chemistry

Research indicates that compounds containing azido groups exhibit promising antimicrobial properties. The ability to form triazoles may enhance their efficacy against bacterial strains. Additionally, modifications of this compound could lead to novel anticancer agents with inhibitory effects on tumor growth .

Antimicrobial Activity

In a study conducted by Missioui et al. (2022), the synthesis and characterization of this compound were reported, showcasing its potential as an antimicrobial agent. The compound was tested against various bacterial strains, demonstrating significant inhibitory effects, particularly due to the presence of the azido group which enhances its reactivity .

Anticancer Properties

The National Cancer Institute (NCI) evaluated the anticancer activity of derivatives synthesized from azides, including those derived from this compound. The results indicated that triazole derivatives exhibited substantial inhibition rates against several cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of 2-azido-N-(4-fluorobenzyl)acetamide largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions to form triazoles, which can interact with various biological targets. These interactions can modulate biological pathways and processes, making the compound useful in drug development and biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

2-azidoacetamide: Lacks the fluorobenzyl group, making it less hydrophobic and potentially less bioactive.

N-(4-fluorobenzyl)acetamide: Lacks the azido group, limiting its reactivity in cycloaddition reactions.

4-fluorobenzylamine: Precursor to 2-azido-N-(4-fluorobenzyl)acetamide, lacks the acetamide and azido groups

Uniqueness

This compound is unique due to the presence of both the azido and fluorobenzyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Introduction

2-Azido-N-(4-fluorobenzyl)acetamide (CAS No. 879216-08-7) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The azido group is known for its reactivity, particularly in cycloaddition reactions, while the fluorobenzyl moiety contributes to the compound's lipophilicity and potential bioactivity. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-azido-N-[(4-fluorophenyl)methyl]acetamide |

| Molecular Formula | C9H9FN4O |

| Molecular Weight | 196.19 g/mol |

| Melting Point | 358–360 K |

The compound features an azido functional group (-N₃), which is crucial for its biological reactivity, and a fluorobenzyl group that enhances its interaction with biological targets.

The biological activity of this compound primarily stems from the reactivity of the azido group. This moiety can undergo:

- Cycloaddition Reactions : The azido group can participate in Huisgen 1,3-dipolar cycloaddition to form stable triazole derivatives, which have been shown to possess various biological activities, including antimicrobial and anticancer properties.

- Nucleophilic Substitution : The compound can engage in nucleophilic substitution reactions due to the electrophilic nature of the azido group, allowing it to interact with nucleophiles in biological systems.

- Reduction Reactions : Under certain conditions, the azido group can be reduced to an amine, potentially altering the compound's biological profile.

These reactions enable this compound to modulate various biochemical pathways.

Medicinal Chemistry

This compound has been investigated for its potential applications in drug development:

- Antimicrobial Activity : Research indicates that compounds containing azido groups exhibit promising antimicrobial properties. The ability to form triazoles may enhance their efficacy against bacterial strains.

- Anticancer Properties : The compound's reactivity allows for modifications that could lead to the development of novel anticancer agents. Triazole derivatives synthesized from azides have shown inhibitory effects on tumor growth in various cancer models.

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, particularly click chemistry, where it serves as a reactive handle for labeling biomolecules. This application is crucial for:

- Targeted Drug Delivery : By attaching therapeutic agents to specific biomolecules using click chemistry, researchers aim to improve the selectivity and efficacy of treatments .

- Imaging Studies : Bioconjugates formed with this compound can be used in imaging studies to track biological processes in live cells.

Synthesis and Characterization

A study conducted by Missioui et al. (2022) detailed the synthesis of this compound via a two-step process involving the reaction of 4-fluorobenzylamine with acetic anhydride followed by treatment with sodium azide. The yield was reported at approximately 69%, with characterization performed using techniques such as FT-IR spectroscopy and X-ray crystallography .

Biological Testing

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from this scaffold showed significant inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting potential as anticancer agents .

Comparative Analysis

Comparative studies with similar compounds highlight the unique properties of this compound:

| Compound | Key Features | Activity Level |

|---|---|---|

| 2-Azidoacetamide | Lacks fluorobenzyl group | Lower bioactivity |

| N-(4-Fluorobenzyl)acetamide | Lacks azido group | Limited reactivity |

| 4-Fluorobenzylamine | Precursor without acetamide or azido | Less versatile |

The presence of both the azido and fluorobenzyl groups in this compound provides a unique profile that enhances its potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

2-azido-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4O/c10-8-3-1-7(2-4-8)5-12-9(15)6-13-14-11/h1-4H,5-6H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYPMBGOLCKPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN=[N+]=[N-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.